molecular formula C12H12N2O4S B2645100 [5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid methyl ester CAS No. 335215-39-9

[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid methyl ester

Cat. No. B2645100
CAS RN: 335215-39-9
M. Wt: 280.3
InChI Key: SNWSNMJYZKCMGI-UHFFFAOYSA-N
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Description

“[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid methyl ester” is a chemical compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms .


Synthesis Analysis

The synthesis of oxadiazoles involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . Acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride yields the acylated compounds .


Molecular Structure Analysis

The molecular structure of “[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid methyl ester” consists of a five-membered heterocyclic ring system, which includes two nitrogen atoms, one oxygen atom, and two carbon atoms .


Chemical Reactions Analysis

The chemical reactions of oxadiazoles involve the reaction of carboxylic acids with N -isocyaniminotriphenylphosphorane (NIITP) followed in situ by a copper-catalyzed coupling with aryl iodides .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Oxadiazoles, including 1,3,4-oxadiazoles, have been extensively studied for their biological activity. This compound’s unique structure makes it a potential candidate for drug design. Researchers explore its interactions with biological targets, aiming to develop novel pharmaceuticals. Notably, oxadiazoles have demonstrated anti-inflammatory, analgesic, anticancer, antibacterial, antifungal, and antiviral effects . Investigating this compound’s pharmacological properties could lead to the discovery of new therapeutic agents.

Material Science and Electronics

Conjugated macrocyclic systems containing the 1,3,4-oxadiazole core exhibit interesting electron-transfer and luminescent properties. These properties make them valuable in various applications:

Agricultural Applications

Oxadiazoles serve as herbicides, insecticides, and plant protection agents. Researchers investigate their efficacy against bacteria, viruses, and fungi. By understanding this compound’s interactions with pests and pathogens, scientists can enhance crop protection strategies .

Antifungal Activity

The newly synthesized derivatives of this compound were screened for in vitro antifungal activity against yeast and filamentous fungal pathogens. Their fungistatic properties make them promising candidates for combating fungal infections .

Synthesis and Chemical Reactions

The compound’s synthesis involves cyclodehydration of unsymmetrical N,N′-diacylhydrazines, followed by substitution reactions. Researchers explore various synthetic routes to optimize yields and develop efficient methods for obtaining related derivatives .

Desulfurization and Rearrangement

In one study, the compound underwent annulation followed by desulfurization/intramolecular rearrangement, resulting in a high yield. Understanding these chemical transformations contributes to synthetic methodologies .

Future Directions

Oxadiazoles have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Therefore, the future directions of “[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid methyl ester” could be in these areas.

properties

IUPAC Name

methyl 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-16-9-5-3-8(4-6-9)11-13-14-12(18-11)19-7-10(15)17-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWSNMJYZKCMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid methyl ester

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